Cas no 2227840-66-4 (methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate)

methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate
- 2227840-66-4
- EN300-1760911
-
- インチ: 1S/C12H15FO4/c1-7-4-11(16-2)8(5-9(7)13)10(14)6-12(15)17-3/h4-5,10,14H,6H2,1-3H3/t10-/m0/s1
- InChIKey: HZJRVTZGDRNIGW-JTQLQIEISA-N
- ほほえんだ: FC1C(C)=CC(=C(C=1)[C@H](CC(=O)OC)O)OC
計算された属性
- せいみつぶんしりょう: 242.09543712g/mol
- どういたいしつりょう: 242.09543712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 55.8Ų
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760911-0.1g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 0.1g |
$1849.0 | 2023-09-20 | ||
Enamine | EN300-1760911-10.0g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 10g |
$9032.0 | 2023-05-23 | ||
Enamine | EN300-1760911-2.5g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 2.5g |
$4117.0 | 2023-09-20 | ||
Enamine | EN300-1760911-1.0g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 1g |
$2101.0 | 2023-05-23 | ||
Enamine | EN300-1760911-5g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 5g |
$6092.0 | 2023-09-20 | ||
Enamine | EN300-1760911-1g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 1g |
$2101.0 | 2023-09-20 | ||
Enamine | EN300-1760911-0.05g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 0.05g |
$1764.0 | 2023-09-20 | ||
Enamine | EN300-1760911-0.5g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 0.5g |
$2017.0 | 2023-09-20 | ||
Enamine | EN300-1760911-0.25g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 0.25g |
$1933.0 | 2023-09-20 | ||
Enamine | EN300-1760911-5.0g |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate |
2227840-66-4 | 5g |
$6092.0 | 2023-05-23 |
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate 関連文献
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoateに関する追加情報
Methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate: A Comprehensive Overview
Methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate, identified by the CAS registry number 2227840-66-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its chiral center and unique substituent pattern, has garnered attention due to its potential applications in drug development and as a versatile building block in synthetic chemistry.
The molecular structure of methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate features a propanoate backbone with a substituted phenyl group. The phenyl ring is decorated with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This substitution pattern not only imparts unique electronic properties but also contributes to the compound's stereochemical complexity. The presence of the hydroxyl group at the chiral center introduces additional functional diversity, making this compound a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of chiral compounds like methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate in asymmetric synthesis. Researchers have explored its role as an intermediate in the construction of bioactive molecules, particularly in the synthesis of complex natural products and pharmaceutical agents. The compound's stereochemistry has been leveraged to achieve high enantioselectivity in various reactions, underscoring its utility in modern drug discovery pipelines.
In terms of physical properties, methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate exhibits a melting point that is consistent with its structural features. Its solubility characteristics make it suitable for use in both organic and aqueous reaction conditions, further enhancing its versatility as a chemical reagent. The compound's stability under various reaction conditions has also been thoroughly investigated, ensuring its reliability in large-scale synthetic processes.
The synthesis of methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate typically involves multi-step procedures that emphasize stereocontrol. Key steps often include nucleophilic substitutions, esterifications, and reductions, with attention paid to preserving the stereochemistry at the chiral center. These methods have been optimized to achieve high yields and excellent enantiomeric excess, making them amenable to industrial-scale production.
From an applications perspective, methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate has found utility in several areas. In pharmacology, it serves as a lead compound for exploring novel therapeutic agents targeting various disease states. Its role as an intermediate in natural product synthesis has also been well-documented, with researchers utilizing its unique structure to construct complex molecules with bioactivity. Additionally, this compound has shown promise in materials science, where its chiral properties are being explored for applications in asymmetric catalysis and chiral recognition technologies.
The growing interest in methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate is further evidenced by recent advancements in green chemistry methodologies applied to its synthesis. Scientists have developed environmentally friendly routes that minimize waste and reduce energy consumption, aligning with global sustainability goals. These innovations not only enhance the compound's accessibility but also contribute to the broader adoption of eco-friendly practices in chemical manufacturing.
In conclusion, methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate, CAS No. 2227840-66-4, stands as a testament to the ingenuity of modern organic chemistry. Its intricate structure, coupled with its versatile functional groups and stereochemical attributes, positions it as a key player in contemporary research across multiple disciplines. As ongoing investigations continue to unlock new potentials for this compound, its significance within the scientific community is expected to grow further.
2227840-66-4 (methyl (3S)-3-(5-fluoro-2-methoxy-4-methylphenyl)-3-hydroxypropanoate) 関連製品
- 38857-62-4(3-Methylcyclohexane-1-carbonitrile)
- 1648885-70-4(1-ethyl-N-methyl-1H-pyrazol-5-amine)
- 1428233-59-3(6-methyl-1,4-thiazepane)
- 633285-23-1(2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole)
- 2171603-20-4(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid)
- 2171860-72-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid)
- 2121511-70-2((3-(Dimethylamino)-5-fluorophenyl)boronic acid)
- 114837-51-3(1,13-Tetradecadien-4-ol)
- 133261-06-0(Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate)
- 1093214-56-2(4-(cyclopropylmethyl)benzoic acid)



